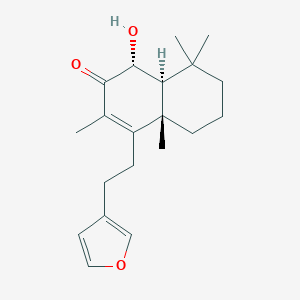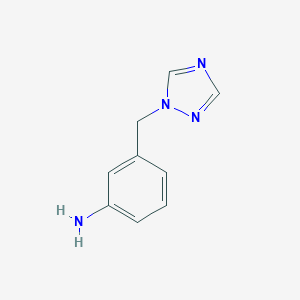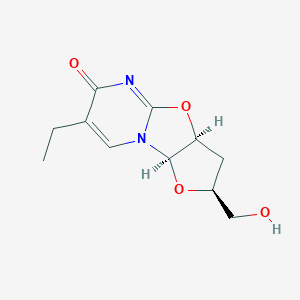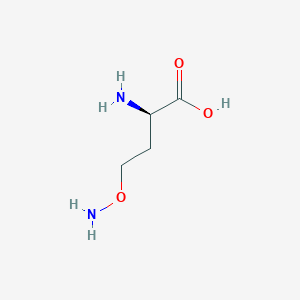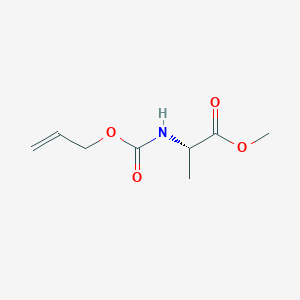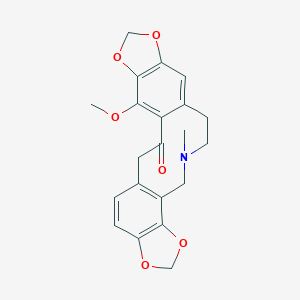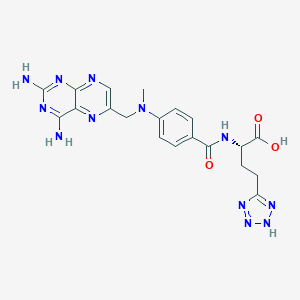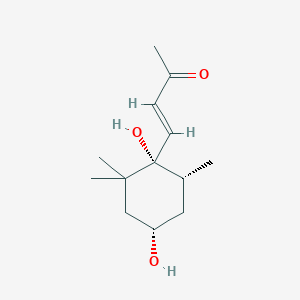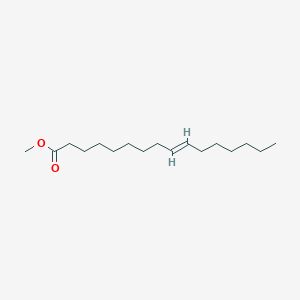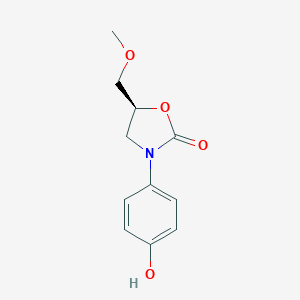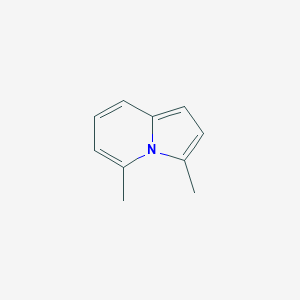
3,5-Dimethylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylindolizine is a heterocyclic organic compound that belongs to the indolizine family. It is a five-membered ring structure with two nitrogen atoms and two carbon atoms. 3,5-Dimethylindolizine has been of interest to the scientific community due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylindolizine is not fully understood. However, it is believed to interact with various cellular targets, such as enzymes, receptors, and ion channels. 3,5-Dimethylindolizine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor and the nicotinic acetylcholine receptor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,5-Dimethylindolizine are diverse and depend on the specific target it interacts with. In general, 3,5-Dimethylindolizine has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,5-Dimethylindolizine for lab experiments is its unique chemical and biological properties. It has been shown to have a high affinity for certain cellular targets, which makes it a useful tool for studying the function of these targets. However, one limitation of 3,5-Dimethylindolizine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of 3,5-Dimethylindolizine. One area of interest is the development of new drug candidates based on the structure of 3,5-Dimethylindolizine. Another area of interest is the study of the mechanism of action of 3,5-Dimethylindolizine and its interaction with cellular targets. Additionally, the development of new synthetic methods for the preparation of 3,5-Dimethylindolizine and its derivatives is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3,5-Dimethylindolizine can be achieved through various methods, such as the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. The Hantzsch synthesis involves the reaction of a beta-ketoester, an aldehyde, and an amine in the presence of a catalyst.
Applications De Recherche Scientifique
3,5-Dimethylindolizine has been studied for its potential use in various areas of scientific research, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3,5-Dimethylindolizine has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, 3,5-Dimethylindolizine has been used as a building block for the synthesis of other complex organic molecules. In materials science, 3,5-Dimethylindolizine has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
1761-13-3 |
|---|---|
Nom du produit |
3,5-Dimethylindolizine |
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
3,5-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-7-6-9(2)11(8)10/h3-7H,1-2H3 |
Clé InChI |
HEXONZNIDPVUSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC=C(N12)C |
SMILES canonique |
CC1=CC=CC2=CC=C(N12)C |
Synonymes |
3,5-Dimethylindolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



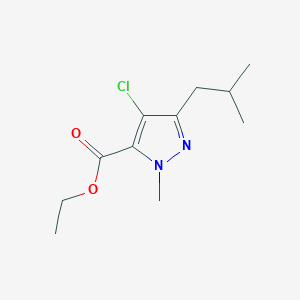
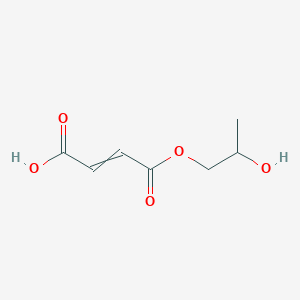
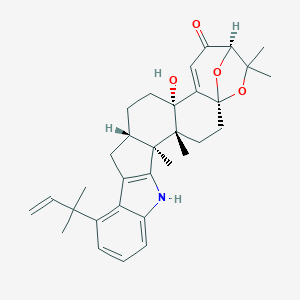
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)
